Product packaging for beta-Elemolic acid(Cat. No.:CAS No. 28282-54-4)

beta-Elemolic acid

Cat. No.: B1598718
CAS No.: 28282-54-4
M. Wt: 456.7 g/mol
InChI Key: NBSBUIQBEPROBM-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry

Beta-elemolic acid is classified as a triterpenoid (B12794562), a large and diverse class of organic compounds derived from six isoprene (B109036) units. hmdb.cafoodb.ca Its chemical formula is C₃₀H₄₈O₃, with a molecular weight of approximately 456.70 g/mol . hmdb.ca Structurally, it is a tetracyclic triterpene, a characteristic it shares with other important natural products. scirp.org This compound is often found in nature as part of a complex mixture of related triterpenes, including its isomer, alpha-elemolic acid. nacchemical.com The systematic IUPAC name for this compound is 2-{5-hydroxy-2,6,6,11,15-pentamethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-en-14-yl}-6-methylhept-5-enoic acid. hmdb.ca

The study of this compound is firmly rooted in natural products chemistry, a field focused on the isolation, structure elucidation, synthesis, and biological investigation of chemical substances produced by living organisms. Researchers often utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound in various natural sources. rsc.orgnih.gov

Significance in Ethnobotanical Matrices

Ethnobotany, the study of the relationship between people and plants, provides a crucial context for understanding the significance of this compound. This compound has been identified in a variety of plants that have long been used in traditional medicine systems worldwide.

One of the most notable sources of this compound is the resin of Boswellia species, commonly known as frankincense. caymanchem.comnih.gov Frankincense has a rich history of use in traditional medicine for treating a wide array of ailments. nih.gov this compound is also found in species of the Burseraceae family, such as those from the genus Bursera and Protium. scirp.orgscience.gov For instance, it is a constituent of the oleoresin from Protium heptaphyllum, a plant used by local populations in the Amazon region. mdpi.com The presence of this compound and other triterpenoids in these resins contributes to their traditional applications. scirp.orgnih.gov Additionally, this compound has been identified in Lonicerae Japonicae Flos (honeysuckle flower), a plant with a long history of use in traditional Chinese medicine for its heat-clearing and detoxifying properties. nih.gov

Scope of Current Academic Inquiry on this compound

Modern scientific research on this compound is exploring its potential pharmacological activities. A significant area of investigation is its anti-inflammatory properties. Studies have shown that elemolic acid can inhibit the Group IIA secreted phospholipase A2 (GIIA) enzyme, a key player in inflammatory processes, with an IC50 value of 5.70 ± 0.02 µM. researchgate.net This inhibition appears to be direct and not dependent on substrate or calcium ion concentrations. researchgate.net

Furthermore, research has delved into the potential of this compound in oncology. One study reported that β-elemonic acid, a closely related triterpene, inhibits the proliferation of human lung adenocarcinoma A549 cells with an IC50 of 6.92 µM and induces apoptosis. caymanchem.com Another area of interest is its role in metabolic processes. This compound has been implicated in prenol lipid metabolism. frontiersin.org

The table below summarizes some of the key research findings on the biological activities of this compound and related compounds.

Research AreaFindingCell Line/ModelIC50 ValueReference
Anti-inflammatory Inhibition of Group IIA secreted phospholipase A2 (GIIA)Enzyme Assay5.70 ± 0.02 µM researchgate.net
Anticancer Inhibition of cell proliferation and induction of apoptosis by β-elemonic acidHuman lung adenocarcinoma A549 cells6.92 µM caymanchem.com
Enzyme Inhibition Inhibition of prolyl endopeptidase by β-elemonic acidIn vitro39.74 µM caymanchem.com

Botanical Sources and Geographic Distribution

The primary botanical sources of this compound are concentrated in the Burseraceae family, particularly within the genera Boswellia and Protium.

Boswellia Species and Frankincense Resins

Frankincense, the oleo-gum resin exuded from trees of the genus Boswellia, is a well-documented source of this compound. Specifically, this compound has been identified in the resins of Boswellia serrata, which is native to India, and Boswellia carterii, found in regions of Africa and Arabia. nih.gov These resins are complex mixtures containing a wide array of triterpenoids, including the more widely known boswellic acids. nih.govbrieflands.comfrontiersin.org this compound (systematic name: 3β-hydroxy-tirucalla-8,24-dien-21-oic acid) is a characteristic tetracyclic triterpenoid found alongside its isomers and related compounds in these species. nih.gov For example, research on B. carterii resin has led to the isolation of this compound along with other tirucallane-type triterpenes like elemonic acid and various hydroxylated and acetylated derivatives. researchgate.net

Protium Species Oleoresins

The genus Protium, another member of the Burseraceae family found predominantly in the neotropics, is also a significant source of this compound. The oleoresins from these trees, locally known as "breu," contain a mixture of triterpenes. science.gov Analysis of oleoresins from several Protium and the related Trattinnickia species has shown a consistent triterpene profile where this compound and its isomer, α-elemolic acid, are present as minor components. science.govnih.gov Specifically, detailed chemical analysis of the resin from Protium heptaphyllum, a species distributed across the Amazon region, has identified this compound as one of thirteen major terpenoid compounds. nih.govresearchgate.net

Identification in Other Plant Genera

Beyond the Burseraceae family, this compound has been noted in other plant genera. Metabolomic studies investigating the effects of polysaccharides from purslane (Portulaca oleracea) on aging rats identified this compound as one of the metabolites involved in prenol lipid metabolism. frontiersin.orgnih.gov While this points to its presence, further research is needed to confirm if P. oleracea directly synthesizes the compound or if it is a metabolic product. P. oleracea is a widely distributed plant, considered both a weed and an edible vegetable, known for its rich phytochemical profile, including phenolic acids, flavonoids, and omega-3 fatty acids. nih.govcabidigitallibrary.orgresearchgate.net

GenusSpeciesCommon Name of Resin/PlantGeographic DistributionReference
BoswelliaB. serrataFrankincense / Indian OlibanumIndia nih.gov
BoswelliaB. carteriiFrankincense / OlibanumAfrica, Arabia nih.gov
ProtiumP. heptaphyllumBreuSouth America (Amazon region) nih.govresearchgate.net
PortulacaP. oleraceaPurslaneWorldwide frontiersin.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O3 B1598718 beta-Elemolic acid CAS No. 28282-54-4

Properties

IUPAC Name

2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSBUIQBEPROBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Elemolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28282-54-4
Record name beta-Elemolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198 - 201 °C
Record name beta-Elemolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthetic Pathways and Precursor Metabolism in Plants

General Triterpenoid Biosynthesis

Triterpenoids are a large and diverse class of natural products derived from a 30-carbon precursor. Their biosynthesis begins in the cytoplasm via the mevalonate (B85504) (MVA) pathway.

  • Precursor Synthesis : The pathway starts with the synthesis of the five-carbon building block, isopentenyl diphosphate (B83284) (IPP).
  • Chain Elongation : IPP units are sequentially added to form farnesyl diphosphate (FPP), a 15-carbon intermediate.
  • Squalene (B77637) Formation : Two molecules of FPP are joined head-to-head by the enzyme squalene synthase to form the 30-carbon linear hydrocarbon, squalene.
  • Epoxidation : Squalene is then oxidized by squalene epoxidase to form (3S)-2,3-oxidosqualene. nih.gov This epoxidation is a critical step that prepares the molecule for cyclization.
  • Cyclization : The cyclization of 2,3-oxidosqualene (B107256) is the key diversifying step in triterpenoid biosynthesis. It is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). Depending on the specific OSC and the folding of the squalene chain within the enzyme's active site, a wide variety of polycyclic skeletons can be formed, such as dammarane, oleanane, ursane, and tirucallane (B1253836). nih.gov
  • Post-Cyclization Modification : After the basic skeleton is formed, it undergoes further modifications, including oxidation, reduction, and glycosylation. These reactions are typically catalyzed by enzymes like cytochrome P450 monooxygenases and glycosyltransferases, leading to the vast diversity of triterpenoids found in nature. nih.govacs.orguni-hannover.de
  • Proposed Biosynthetic Route for this compound

    This compound possesses a tetracyclic tirucallane skeleton. Its biosynthesis is a specific branch of the general triterpenoid pathway.

  • Formation of the Tirucallane Skeleton : The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene catalyzed by a specific oxidosqualene cyclase, tirucalladienol synthase. This enzyme facilitates a series of protonations and cationic rearrangements of the squalene chain, leading to the formation of the characteristic tirucallane carbocation. This cation is then quenched by water to form tirucalla-7,24-dien-3β-ol, the precursor for tirucallane-type triterpenoids. nih.gov
  • Post-Cyclization Modifications : Following the initial cyclization, the tirucallane skeleton undergoes several enzymatic modifications to yield this compound (3β-hydroxy-tirucalla-8,24-dien-21-oic acid). While the exact enzymatic sequence has not been fully elucidated, it is proposed to involve:
  • An isomerization step that shifts the double bond from the C-7 position to the C-8 position.
  • A series of oxidation reactions, likely catalyzed by cytochrome P450 enzymes, that convert a methyl group on the side chain (C-21) into a carboxylic acid group. This transforms the alcohol precursor into the final elemolic acid structure.
  • This proposed pathway is supported by the co-occurrence of various tirucallane intermediates and derivatives, such as elemonic acid (the 3-keto form) and acetylated versions, within the same plant resins. researchgate.netnih.gov

    Chemotaxonomic Implications and Species-Specific Profiles of this compound

    This compound, a tetracyclic triterpenoid, has been identified as a significant compound in the chemotaxonomic profiling of certain plant families, most notably the Burseraceae. Its presence, abundance, and co-occurrence with other related triterpenoids can provide valuable insights into the taxonomic relationships between different species and genera.

    The distribution of this compound is not uniform across the plant kingdom, and its detection can serve as a chemical marker to delineate and classify plant species. Research has shown that the chemical composition of plant resins, where this compound is often found, can be systematically reproducible within a genus, offering a basis for quality control and taxonomic classification.

    Distribution within the Burseraceae Family

    The Burseraceae family, known for its production of aromatic resins like frankincense and myrrh, is a primary source of this compound. Several studies have investigated the triterpenoid profiles of various species within this family, revealing distinct patterns in the distribution of this compound and its isomers.

    For instance, in the genus Boswellia, which is a part of the Burseraceae family, the relative abundance of tirucallic acids, including this compound, can vary between species. plos.org Research indicates that species like B. serrata and B. papyrifera have a higher relative abundance of this compound compared to B. sacra and B. carterii. plos.org This differentiation in the chemical profile supports the use of these compounds in distinguishing between various frankincense-producing species.

    Similarly, within the genus Canarium, another member of the Burseraceae family, tirucallane triterpenoid acids are major constituents of the resin. phytojournal.com The presence of this compound and related compounds in species like Canarium schweinfurthii underscores the chemotaxonomic significance of these molecules within the genus. phytojournal.com The analysis of these compounds can aid in the reclassification of species within Canarium. phytojournal.com

    Profiles in Protium and Trattinnickia Species

    The genera Protium and Trattinnickia, also belonging to the Burseraceae family, consistently show a characteristic triterpene profile. While the major components of their resins are often α-amyrin, β-amyrin, α-amyrenone, and β-amyrenone, this compound and its isomer, alpha-elemolic acid, are consistently present as minor components. science.govnih.gov This reproducible profile across multiple species of Protium and Trattinnickia strengthens the argument for using triterpenoid fingerprinting in their chemotaxonomic classification. nih.gov

    A detailed analysis of the resin from Protium heptaphyllum identified this compound as one of the key acidic triterpenoids, alongside elemonic acid and alpha-elemolic acid. mdpi.comresearchgate.netnih.gov The consistent presence of these tetracyclic triterpenoids in Protium species highlights their potential as chemotaxonomic markers. science.govnih.gov

    The following table provides a summary of the distribution of this compound and related compounds in selected species of the Burseraceae family:

    GenusSpeciesKey Triterpenoids PresentRelative Abundance of this compound
    BoswelliaB. serrata, B. papyriferaBoswellic acids, Tirucallic acids (including this compound)Higher
    BoswelliaB. sacra, B. carteriiBoswellic acids, Tirucallic acids (including this compound)Lower
    CanariumC. schweinfurthiiTirucallane triterpenoid acids (including alpha-elemolic acid and beta-elemonic acid)Present
    ProtiumP. heptaphyllumα-amyrin, β-amyrin, α-amyrenone, β-amyrenone, elemonic acid, alpha-elemolic acid, this compoundMinor component
    TrattinnickiaVarious speciesα-amyrin, β-amyrin, α-amyrenone, β-amyrenone, alpha-elemolic acid, this compoundMinor component

    Isolation, Purification, and Advanced Analytical Characterization of Beta Elemolic Acid

    Chromatographic Separation Methodologies

    The initial separation of beta-elemolic acid from crude plant extracts and the further purification of the isolated compound heavily rely on various chromatographic techniques. These methods exploit differences in the chemical properties of the constituents in a mixture to achieve separation.

    Liquid column chromatography is a fundamental technique for the purification of this compound. This method involves a solid stationary phase packed into a column and a liquid mobile phase that percolates through it. miamioh.edu

    Silica (B1680970) Gel: Silica gel is a common adsorbent used in column chromatography for the separation of nonpolar and medium polar compounds like triterpenoids. researchgate.netepa.gov Its weakly acidic nature allows for the separation of analytes from interfering compounds of different polarities. epa.gov The process typically involves packing a glass column with silica gel and eluting the crude extract with a solvent system of increasing polarity. miamioh.eduresearchgate.netamrita.edu For instance, a gradient elution starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297) can effectively separate different classes of compounds. miamioh.edu

    Sephadex LH-20: This chromatography medium is a hydroxypropylated, cross-linked dextran, giving it both hydrophilic and lipophilic properties. cytivalifesciences.comsigmaaldrich.com This dual nature makes it particularly useful for the molecular sizing of natural products, including steroids and terpenoids. cytivalifesciences.comfishersci.se It can be employed for both initial purification and final polishing steps. cytivalifesciences.com The separation on Sephadex LH-20 can be based on molecular size or partitioning between the stationary and mobile phases, depending on the solvent system used. cytivalifesciences.comresearchgate.net

    Octadecylsilica (ODS): ODS columns are used in reversed-phase chromatography, where the stationary phase is nonpolar (C18 chains bonded to silica) and the mobile phase is polar. shodex.comshimadzu.com This technique is effective for purifying compounds from complex mixtures. mdpi.com The retention of compounds on an ODS column is primarily due to hydrophobic interactions between the analyte and the C18 chains. nih.gov Elution is typically achieved by using a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. shimadzu.com

    For obtaining high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. shimadzu.com This technique utilizes high pressure to pass the solvent through columns packed with fine particles, leading to high-resolution separations. thermofisher.comingenieria-analitica.com Preparative HPLC can be scaled up from analytical methods to isolate larger quantities of the target compound. ingenieria-analitica.comnih.govmetwarebio.com The goal is to obtain the purified compound in high yield and purity for further analysis or use. thermofisher.com

    High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support for the stationary phase. aocs.orgmdpi.com This prevents the irreversible adsorption of the sample onto the column. mdpi.comresearchgate.net HSCCC separates components of a mixture by partitioning them between two immiscible liquid phases. mdpi.comresearchgate.net It is known for its high sample loading capacity and the ability to yield high recovery of the target compound. mdpi.com The selection of an appropriate biphasic solvent system is critical for a successful separation. pan.olsztyn.pl

    Preparative High-Performance Liquid Chromatography (HPLC)

    Structural Elucidation through Advanced Spectroscopic Techniques

    Once this compound is isolated and purified, its precise chemical structure is determined using a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. researchgate.net

    1D NMR (¹H and ¹³C): One-dimensional NMR provides fundamental information. The ¹H NMR spectrum reveals the number of different types of protons and their chemical environments. hmdb.casigmaaldrich.com The ¹³C NMR spectrum indicates the number of non-equivalent carbons in the molecule. researchgate.netlibretexts.org

    DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups in the ¹³C NMR spectrum. researchgate.net

    2D NMR: Two-dimensional NMR experiments provide more detailed connectivity information. creative-biostructure.comemerypharma.com

    COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comresearchgate.netsdsu.edu

    HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbons, showing one-bond C-H connections. researchgate.netsdsu.edulibretexts.orgcolumbia.edu

    HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds, which is crucial for piecing together the carbon skeleton. researchgate.netsdsu.educolumbia.edu

    NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the stereochemistry and three-dimensional structure of the molecule. researchgate.netlibretexts.org

    A comprehensive analysis of these NMR spectra allows for the complete assignment of all proton and carbon signals and the definitive determination of the structure of this compound.

    Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. mdpi.com High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the precise molecular formula. researchgate.netmeasurlabs.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy. mdpi.com

    Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its specific structural components. The presence of a carboxylic acid group is confirmed by a broad O-H stretching band typically observed between 3300 and 2500 cm⁻¹ and a strong C=O stretching band in the region of 1760-1690 cm⁻¹. pressbooks.publibretexts.org Additionally, a C-O stretching vibration is expected between 1320-1210 cm⁻¹. pressbooks.publibretexts.org The aliphatic nature of the triterpenoid (B12794562) backbone is indicated by C-H stretching absorptions in the 3000-2850 cm⁻¹ range. udel.edulibretexts.org The double bond within the structure gives rise to a C=C stretching vibration, which is typically found in the 1680-1640 cm⁻¹ region. libretexts.org

    Table 1: Characteristic IR Absorption Bands for this compound Functional Groups

    Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
    Carboxylic AcidO-H Stretch3300-2500 (broad)
    C=O Stretch1760-1690
    C-O Stretch1320-1210
    AlkaneC-H Stretch3000-2850
    AlkeneC=C Stretch1680-1640

    This table is generated based on typical IR absorption regions for the specified functional groups.

    Circular Dichroism (CD) Spectroscopy for Conformational Analysis and Molecular Interactions

    Circular Dichroism (CD) spectroscopy is a valuable technique for studying the stereochemistry and conformational aspects of chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light, providing information about the secondary and tertiary structure of molecules. photophysics.com

    In the context of this compound, CD spectroscopy can be particularly useful for analyzing its interaction with other molecules, such as enzymes. For instance, a study on the interaction of elemolic acid with the Group IIA secreted phospholipase A2 (GIIA) enzyme demonstrated that the binding of the acid altered the far-UV CD spectrum of the enzyme. researchgate.netnih.gov This shift in the spectrum, which is sensitive to changes in the protein's secondary structure, suggested a direct interaction between elemolic acid and the GIIA enzyme. researchgate.netnih.gov Specifically, the interaction led to a decrease in the α-helix content and an increase in β-sheet and random coil structures of the enzyme, indicating a conformational change upon binding. researchgate.net

    The analysis of CD spectra can provide insights into the nature of these interactions and how they might influence the biological activity of the compound. jasco-global.com

    Quantitative and Qualitative Analytical Methodologies for Complex Matrices

    The detection and quantification of this compound in complex biological and natural product matrices require sensitive and selective analytical techniques. Gas and liquid chromatography coupled with mass spectrometry are the primary methods employed for this purpose.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. etamu.edu For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. researchgate.net This typically involves converting the polar functional groups (hydroxyl and carboxylic acid) into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers/esters. mdpi.com

    In GC-MS analysis, the derivatized this compound is separated from other components of the mixture in the gas chromatograph based on its retention time. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that aids in the identification of the compound. etamu.edu The fragmentation pattern is characteristic of the molecule's structure. libretexts.org For trimethylsilylated triterpenoids, common fragmentation patterns can be observed, which helps in their identification. nih.gov Studies have shown the use of GC-MS for the qualitative and quantitative analysis of triterpenoids, including this compound, in various plant resins like frankincense. rsc.orgresearchgate.net

    Table 2: Predicted GC-MS Data for this compound Derivatives

    DerivativeIonization EnergyIonization ModeSplash Key
    Non-derivatized70eVPositivesplash10-002f-2024900000-a3e557cf6175923ae39f
    2 TMS70eVPositivesplash10-000i-3001290000-59253c4cd87b3df00995

    This table is based on predicted GC-MS data available in public databases.

    Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-HRMS)

    Liquid chromatography-mass spectrometry (LC-MS) and its high-resolution variant (HPLC-HRMS) are powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound, without the need for derivatization. rsc.org In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer.

    LC-MS has been successfully applied to the qualitative and quantitative analysis of this compound in complex mixtures such as frankincense. rsc.orgresearchgate.netresearcher.life High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments, thus increasing the confidence in its identification. researchgate.netmdpi.com Predicted LC-MS/MS spectra for this compound at different collision energies are available and can be used as a reference for its identification in experimental samples. Recent studies have utilized HPLC-APCI-HRMS² for the analysis of acidic triterpenes, including the identification and quantification of this compound. researchgate.netmdpi.com

    Table 3: Predicted LC-MS/MS Data for this compound

    Collision EnergyIonization ModeSplash Key
    10VPositive-QTOFsplash10-052r-0002900000-46c4e188726fb6aa1944
    20VPositive-QTOFsplash10-02h4-1004900000-985c0733d3121528e14e
    40VPositive-QTOFsplash10-0002-3219000000-7c0936e7884d5c95768e

    This table is based on predicted LC-MS/MS data available in public databases.

    Enzyme-Assisted Derivatization Strategies for Enhanced Detection

    While direct derivatization methods using chemical reagents are common, enzyme-assisted derivatization is an emerging strategy that can offer higher selectivity and milder reaction conditions. Although specific examples of enzyme-assisted derivatization for this compound were not found in the provided search results, the principle has been applied to other triterpenoids. This approach could potentially be adapted for this compound to improve its detection in complex matrices. For instance, enzymes could be used to selectively modify the structure of this compound, introducing a tag or a more easily ionizable group, thereby enhancing its detection sensitivity and selectivity in subsequent chromatographic and mass spectrometric analyses.

    Investigations into Biological Activities and Molecular Mechanisms of Beta Elemolic Acid

    Anti-inflammatory Modulatory Effects

    Beta-elemolic acid demonstrates notable anti-inflammatory properties, primarily through its interaction with Group IIA secreted phospholipase A2 (GIIA) and its subsequent influence on the biosynthesis of eicosanoids.

    Inhibition of Group IIA Secreted Phospholipase A2 (GIIA) Activity

    Group IIA secreted phospholipase A2 (GIIA) is a critical enzyme in the inflammatory process. nih.gov this compound, a triterpenoid (B12794562) found in Boswellia serrata, has been shown to inhibit the GIIA enzyme in a manner dependent on its concentration. nih.govboswellia.org Studies have determined its half-maximal inhibitory concentration (IC50) to be 5.70 ± 0.02 µM. nih.govboswellia.org The inhibitory action of this compound on GIIA is not affected by varying the concentrations of the substrate (from 30 to 120 nM) or calcium (from 2.5 to 15 mM), suggesting a specific mode of inhibition. nih.govboswellia.org This inhibition of GIIA is significant as this enzyme is pivotal in initiating inflammatory reactions. jci.org

    In laboratory models, this compound has demonstrated its potential as a potent GIIA inhibitor. nih.govboswellia.org For instance, it effectively neutralized the indirect hemolytic activity mediated by GIIA, reducing it from 94.5% to 9.8%. nih.govboswellia.org Furthermore, in a mouse model of edema induced by GIIA, this compound reduced the swelling from 171.75% to 113.68%. nih.govboswellia.org

    Table 1: Inhibition of GIIA Activity by this compound

    Parameter Result
    IC50 Value 5.70 ± 0.02 µM nih.govboswellia.org
    GIIA-mediated Indirect Hemolytic Activity Reduction From 94.5% to 9.8% nih.govboswellia.org
    Reduction in GIIA-induced Mouse Paw Edema From 171.75% to 113.68% nih.govboswellia.org

    Mechanistic Exploration of GIIA-Enzyme Interaction via Spectroscopic Studies

    To understand the direct interaction between this compound and the GIIA enzyme, researchers have employed fluorimetry and Circular Dichroism (CD) spectroscopy. nih.govboswellia.org These studies revealed that this compound alters the intrinsic fluorescence intensity of the GIIA enzyme. nih.govboswellia.org Additionally, it caused a shift in the far UV-CD spectra of the enzyme. nih.govboswellia.org The far UV-CD spectrum of GIIA typically shows two distinct negative bands at 210 nm and 222 nm. researchgate.net The changes observed in the presence of this compound suggest a direct interaction that leads to conformational changes in the enzyme. nih.govboswellia.orgresearchgate.net This direct binding is the basis for the observed inhibition of the enzyme's activity. nih.govboswellia.org

    Influence on Eicosanoid Biosynthesis Pathways

    Eicosanoids are signaling molecules that play a crucial role in inflammation. wikipedia.org Their biosynthesis is initiated by the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2 enzymes like GIIA. nih.gov The released arachidonic acid is then converted into various pro-inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govresearchgate.net

    By inhibiting GIIA, this compound effectively blocks the initial step of the eicosanoid biosynthesis cascade. nih.govresearchgate.net This action prevents the production of arachidonic acid and, consequently, the formation of downstream inflammatory mediators. nih.govresearchgate.net The degradation of eicosanoids is primarily handled by β-oxidation, which shortens their carbon chains, making them more water-soluble for easier excretion. creative-proteomics.com

    Metabolic Regulation Pathways

    Beyond its anti-inflammatory role, this compound is involved in the regulation of lipid metabolism, including prenol lipids and cholesterol.

    Role in Prenol Lipid Metabolism

    This compound is classified as a triterpenoid, which belongs to the larger class of prenol lipids. hmdb.ca Prenol lipids are synthesized from five-carbon isoprene (B109036) units and include a wide range of biologically important molecules. hmdb.ca The metabolic pathways of lipids, including their breakdown for energy, are complex. libretexts.orgwikipedia.org Fatty acid metabolism, a key component of lipid metabolism, involves the breakdown of fatty acids into acetyl-CoA through beta-oxidation. libretexts.orgwikipedia.org

    Modulatory Effects on Cholesterol Biosynthesis (in vitro models)

    In vitro models are instrumental in studying the intricate processes of cholesterol biosynthesis. frontiersin.orgplos.org Research using these models has shown that the cholesterol biosynthesis pathway can be transcriptionally activated in certain conditions. frontiersin.org Studies in transgenic mice have indicated that transcription factors like SREBP-2 can selectively activate cholesterol synthesis over fatty acid synthesis in the liver and adipose tissue. nih.gov While direct studies on this compound's specific effects on cholesterol biosynthesis in these models are not detailed in the provided context, its nature as a triterpenoid suggests a potential role within the broader pathways of lipid and sterol metabolism. hmdb.ca The synthesis of cholesterol itself involves multiple enzymatic steps, with lanosterol (B1674476) being a key intermediate. elifesciences.org

    Molecular Docking Studies with Key Metabolic Enzymes (e.g., HMGCR)

    Molecular docking simulations have been employed to investigate the interaction of this compound with the active site of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGCR), a key enzyme in the cholesterol biosynthesis pathway. nih.gov These in silico studies place this compound within the hydrophobic cavity of HMGCR, analyzing its binding affinity and interaction with crucial amino acid residues. nih.govacs.org

    Analysis of the docked structure reveals that this compound is surrounded by numerous amino acid (AA) residues within the HMGCR receptor site. unimore.it Specifically, its stabilization is facilitated by interactions with a distinct set of 16 residues. unimore.it Notably, some of these interacting residues, such as Asp690, Ala751, Lys692, Ser684, and Lys735, are also important for the binding of statins, the conventional inhibitors of HMGCR. unimore.it This interaction with key residues may explain the observed modulatory effects on cholesterol metabolism pathways in broader studies involving plant extracts containing this compound. acs.org

    Target EnzymeInteracting Amino Acid Residues with this compound
    HMGCR (3-hydroxy-3-methyl-glutaryl-coenzyme A reductase)Ala751, Asp690, Lys692, Ser684, Lys735, Ser661, Val683, Leu857, Glu665, Arg590, Met657, Lys691, Asn755, Hid752, Leu853, Leu562. unimore.it

    Interactions with Intestinal Microbiota-Derived Metabolites (preclinical context)

    Direct preclinical research detailing the specific interactions between purified this compound and metabolites derived from intestinal microbiota is an emerging area. However, related studies provide context on its role within metabolic pathways influenced by gut bacteria. Research has identified this compound as being involved in prenol lipid metabolism, a pathway that was observed to be significantly modulated by the presence of Lactobacillus acidophilus in a preclinical model. researchgate.net This suggests that the metabolic fate and activity of this compound could be influenced by the composition of the gut microbiota.

    Furthermore, investigations into the natural sources of this compound, such as frankincense, have shown that external factors like traditional processing methods can alter the chemical profile of the resin's metabolites. researchgate.net These changes in chemical constituents are known to subsequently affect their intestinal absorption, highlighting an indirect link where microbiota could play a role in the bioavailability of such triterpenoids. researchgate.net

    Preclinical Cytotoxic and Anti-proliferative Studies (in vitro mechanistic insights)

    The anti-proliferative potential of this compound has been contextualized through studies on extracts and related compounds against various cancer cell lines. Extracts from Luvunga scandens, which contain bioactive triterpenoids, have demonstrated cytotoxic effects against the human breast cancer cell line MCF-7. mdpi.com Similarly, combined extracts of frankincense and myrrh, known sources of elemolic acids, exhibit synergistic anticancer activity against breast cancer cells. nih.gov

    While these findings point to the potential of triterpenoids in this class, specific cytotoxic data, such as the half-maximal inhibitory concentration (IC₅₀) for pure this compound against the MCF-7 cell line, is not extensively detailed in the available research. However, studies on structurally similar tirucallane (B1253836) triterpenoids isolated alongside elemolic acid derivatives have shown remarkable inhibitory effects on cancer cell lines, including MCF-7. mdpi.com

    Molecular docking provides a valuable tool for elucidating the potential antitumor mechanisms of this compound at a molecular level. A key target investigated is the Group IIA secreted phospholipase A2 (GIIA), an enzyme implicated in inflammatory processes that can drive cancer progression. unimore.it

    Docking studies show that elemolic acid binds to GIIA, and this interaction has been validated through in vitro enzyme inhibition assays. unimore.it Elemolic acid was found to inhibit the GIIA enzyme in a concentration-dependent and irreversible manner. unimore.it This inhibition of GIIA is a significant finding, as the enzyme's activity leads to the production of inflammatory mediators. In a related finding from a reverse docking analysis, the isomer α-elemolic acid was shown to preferentially dock to histone deacetylase (HDAC), another important target in cancer therapy.

    Target EnzymeInhibitorReported IC₅₀ ValueMechanism Insight
    Group IIA secreted phospholipase A2 (GIIA)Elemolic acid5.70 ± 0.02 µM unimore.itIrreversibly binds to the enzyme, potentially blocking the production of inflammatory mediators. unimore.it

    Evaluation of Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7)

    Other Enzyme Inhibition Profiles (e.g., Prolyl Endopeptidase)

    Beyond its effects on metabolic and inflammatory enzymes, this compound has been identified as an inhibitor of other key enzymes. Specifically, research has shown that this compound, a triterpene often isolated from Boswellia species, inhibits prolyl endopeptidase (PREP). mdpi.com

    Prolyl endopeptidase is a type of serine peptidase that cleaves peptide bonds on the C-terminal side of proline residues. This enzyme plays a role in the metabolism and regulation of various peptide hormones and neuropeptides. The inhibition of PREP is an area of interest for its potential effects on neurological and physiological processes.

    Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies of Beta Elemolic Acid

    Total Synthesis Approaches and Methodological Advancements

    The total synthesis of complex natural products like beta-elemolic acid is a significant challenge in organic chemistry. While it is often isolated from natural sources, synthetic efforts are crucial for providing access to analogs that are not available naturally. frontiersin.org Research into the total synthesis of the related sesquiterpenoid β-elemene, which shares a structural resemblance, highlights key chemical transformations that could be applicable. nih.gov Methodologies such as asymmetric synthesis, regio- and stereoselective aldol (B89426) condensations, and Wittig olefination are pivotal in constructing the core structure and stereocenters. nih.gov For instance, the synthesis of (1S,2S,4S)-β-elemene has been achieved through multi-step sequences utilizing chiral pool starting materials, demonstrating the viability of complex transformations like 1,4-Michael conjugate additions to build the molecule's framework. nih.gov These advanced synthetic methodologies provide a foundation for potential future total synthesis of this compound itself.

    Semisynthetic Modifications and Derivatization Strategies for Analog Development

    Semisynthesis, which involves the chemical modification of the naturally isolated compound, is a more common and practical approach for generating derivatives of this compound. mdpi.com The structure of this compound features several reactive sites amenable to chemical modification, including the C-3 hydroxyl group, the C-28 carboxylic acid, and the isopropenyl side chain.

    Common derivatization strategies include:

    Modifications at the C-3 Position: The hydroxyl group at the C-3 position can be oxidized to a ketone or acetylated. mdpi.com

    Modifications at the C-28 Position: The carboxylic acid group is a prime target for esterification or amidation to produce a library of analogs. researchgate.netacs.org

    Heterocyclic Conjugation: A frequent strategy to enhance biological activity or improve pharmacokinetic properties is the conjugation of heterocyclic moieties to the triterpenoid (B12794562) skeleton. mdpi.comresearchgate.net For example, linking a 1,2,3-triazole ring can improve properties like solubility and receptor binding capabilities. mdpi.com This approach, known as click chemistry, offers a reliable method for connecting the triterpene to various substituents. acs.orgmdpi.com

    These modifications aim to explore the chemical space around the natural product scaffold, leading to the development of novel analogs with potentially improved biological profiles.

    Elucidation of Structure-Activity Relationships (SAR) for Biological Potency

    Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of this compound and its derivatives influence their biological effects. By comparing the activity of various analogs, researchers can identify key pharmacophores responsible for potency.

    For many pentacyclic triterpenoids, both the hydroxyl group at C-3 and the carboxylic acid group are considered important for biological activity. science.gov In studies on related triterpenoids like boswellic acids, modifications at the C-11 position, such as the introduction of a keto group (forming 11-keto-β-boswellic acid or AKBA), have been shown to be critical for anti-inflammatory activity. mdpi.comboswellia.org

    A study on the anti-inflammatory properties of elemolic acid identified it as a potent inhibitor of the human group IIA secreted phospholipase A2 (GIIA) enzyme, with an IC50 value of 5.70 ± 0.02 µM. researchgate.netnih.gov This inhibition is direct and concentration-dependent. researchgate.netnih.gov SAR studies on similar triterpenoids suggest that the presence and nature of substituents on the core structure can significantly modulate this inhibitory activity. For example, in oleanane-type triterpenoids, derivatization of the C-28 carboxyl group can lead to highly cytotoxic compounds, and the activity is dependent on both the triterpene core and the bulkiness of the substituent. acs.org

    Table 1: SAR Data for Elemolic Acid and Related Triterpenoids
    CompoundStructural FeatureBiological Target/AssayReported Activity (IC50)Source
    Elemolic AcidParent CompoundHuman Group IIA Secreted Phospholipase A2 (GIIA)5.70 ± 0.02 µM nih.gov
    QuercitrinFlavonoid Inhibitor (for comparison)Human Group IIA Secreted Phospholipase A2 (GIIA)8.77 µM ± 0.9 researchgate.net
    α-Glycyrrhetinic acidRelated Triterpenoid5-Lipoxygenase (5-hLOX)8.64 µM boswellia.org
    β-Glycyrrhetinic acidRelated Triterpenoid5-Lipoxygenase (5-hLOX)3.94 µM boswellia.org

    This table presents inhibitory concentrations (IC50) to illustrate the potency of elemolic acid and related compounds against specific inflammatory enzymes. A lower IC50 value indicates higher potency.

    Rational Design and Synthesis of Novel Analogs

    The insights gained from SAR studies are fundamental to the rational design of new and more effective analogs. nih.gov By understanding which molecular features are crucial for activity, medicinal chemists can design novel compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

    For instance, knowing that elemolic acid directly interacts with and inhibits the GIIA enzyme allows for computational approaches like molecular docking to be employed. researchgate.net These methods can model the interaction between the inhibitor and the enzyme's active site, predicting how structural changes might enhance binding affinity. researchgate.netmdpi.com This structure-based design approach can guide the synthesis of new derivatives with specific modifications intended to optimize interactions with the target protein. nih.gov

    The development of novel analogs often involves synthesizing libraries of compounds where systematic changes are made to the parent structure. researchgate.net For example, based on the importance of the carboxylic acid group, a series of amides or esters with varying steric and electronic properties could be synthesized and tested to find an optimal substituent for biological activity. acs.org This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.gov

    Emerging Research Directions and Future Perspectives for Beta Elemolic Acid

    Advanced Mechanistic Elucidation of Biological Actions

    While preliminary studies have shed light on the anti-inflammatory and potential anticancer activities of beta-elemolic acid, a deeper understanding of its molecular mechanisms is a critical area of future research.

    One of the primary known mechanisms of this compound is its ability to inhibit the Group IIA secreted phospholipase A2 (GIIA) enzyme. researchgate.netnih.govijacskros.comdntb.gov.ua This enzyme is a key player in the inflammatory cascade, and its inhibition by this compound is concentration-dependent, with a reported IC50 value of 5.70 ± 0.02 µM. researchgate.netnih.gov Studies have shown that this inhibition is not affected by varying concentrations of substrate or calcium. researchgate.netnih.gov The direct interaction with and subsequent modulation of the GIIA enzyme forms a cornerstone of its anti-inflammatory effects. researchgate.netnih.gov

    Future research will likely employ advanced techniques to further dissect these interactions. For instance, detailed structural biology studies, such as X-ray crystallography and cryo-electron microscopy, could provide atomic-level resolution of the binding interface between this compound and its target enzymes. This information would be invaluable for understanding the specificity of the interaction and for designing even more potent and selective inhibitors.

    Furthermore, investigating the downstream signaling pathways affected by this compound is crucial. While it is known to modulate the inflammatory response, the precise signaling cascades involved remain to be fully elucidated. researchgate.net Techniques like phosphoproteomics can map the changes in protein phosphorylation patterns within cells upon treatment with this compound, revealing which signaling pathways are activated or inhibited.

    In the context of its potential anticancer properties, research will need to move beyond general observations of apoptosis and cell cycle arrest to identify the specific molecular triggers. xiahepublishing.com For example, investigating its effects on key cancer-related pathways such as PI3K/AKT/mTOR, MAPK, and NF-κB is a logical next step. nih.gov It will also be important to determine if this compound's mechanism involves the modulation of tumor suppressor genes or oncogenes.

    Exploration of Synergistic Effects with Other Phytochemicals

    The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a promising avenue in phytochemical research. remedypublications.com The future of this compound research will undoubtedly involve exploring its synergistic potential with other natural compounds.

    Many plant extracts contain a complex mixture of bioactive molecules, and their therapeutic efficacy may arise from the interplay between these components. ijacskros.comcabidigitallibrary.org Investigating the interactions of this compound with other phytochemicals, such as other triterpenoids, polyphenols, and alkaloids, could lead to the development of highly effective combination therapies. mdpi.com

    For instance, studies have shown that combinations of different antioxidants can lead to enhanced activity. remedypublications.commdpi.com Research could focus on whether this compound, in combination with known antioxidant phytochemicals like quercetin (B1663063) or resveratrol, exhibits synergistic antioxidant effects. mdpi.commdpi.com This could be particularly relevant for conditions associated with high levels of oxidative stress.

    In the realm of cancer research, combining this compound with other natural anticancer agents or even conventional chemotherapy drugs could enhance treatment efficacy and potentially reduce side effects. mdpi.com For example, some phytochemicals have been shown to sensitize cancer cells to chemotherapy. Future studies could explore if this compound has a similar effect, potentially allowing for lower doses of cytotoxic drugs.

    To systematically explore these synergistic interactions, high-throughput screening methods can be employed. These automated systems can test a large number of combinations of this compound with other compounds, identifying those with the most potent synergistic or additive effects. remedypublications.com

    Application of Integrative '-omics' Approaches (e.g., Metabolomics, Proteomics)

    The "-omics" technologies, including metabolomics and proteomics, offer a powerful, unbiased approach to understanding the systemic effects of a compound. revespcardiol.orgnih.gov Applying these technologies to this compound research will provide a comprehensive view of its biological impact.

    Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can reveal how this compound alters metabolic pathways. nih.govnih.gov By analyzing the changes in the metabolome of cells or animal models treated with this compound, researchers can identify which metabolic pathways are most affected. For example, a study on Portulaca oleracea polysaccharides found that this compound was negatively correlated with triglyceride and LDL-C levels, suggesting a role in lipid metabolism. frontiersin.orgfrontiersin.org Untargeted metabolomics can provide a broad snapshot of metabolic changes, while targeted approaches can quantify specific metabolites of interest. nih.gov

    Proteomics, the study of the entire set of proteins produced by an organism, can identify the protein targets of this compound and the downstream changes in protein expression. revespcardiol.orgnih.govnih.gov Techniques such as mass spectrometry-based proteomics can be used to compare the proteomes of treated and untreated cells, revealing which proteins are upregulated or downregulated. peerj.com This can provide crucial insights into the mechanisms of action and help to identify potential biomarkers of its activity. revespcardiol.org

    Integrating data from both metabolomics and proteomics studies can provide a more complete picture of the biological response to this compound. peerj.com This systems biology approach can help to construct detailed molecular networks, illustrating the complex interplay between genes, proteins, and metabolites, and how they are modulated by this compound. mdpi.com

    Development of Sustainable Sourcing and Production Methodologies

    As interest in this compound grows, ensuring a sustainable and reliable supply becomes paramount. Traditional methods of extraction from plants can be inefficient and may not be environmentally sustainable, especially if the source plants are rare or slow-growing. nih.govfrontiersin.org

    Sustainable Sourcing: Sustainable sourcing practices are essential to ensure the long-term availability of plant materials from which this compound is extracted. This involves implementing responsible procurement strategies that consider the environmental and social impact of sourcing. ivalua.competerson-solutions.com Key aspects include:

    Supplier Mapping and Risk Assessment: Identifying all tiers of suppliers and evaluating them based on environmental, social, and governance (ESG) criteria. sedex.comasahigroup-holdings.com

    Clear Sustainability Standards: Establishing and communicating a code of conduct for suppliers that outlines expectations for sustainable practices. sedex.com

    Collaboration and Capacity Building: Working with suppliers to help them meet sustainability standards through training and resource provision. sedex.com

    Biotechnological Production: Biotechnological approaches offer a promising alternative to traditional extraction methods. nih.govbibliotekanauki.pl These methods can provide a more consistent and scalable supply of this compound and other triterpenoids.

    Plant Cell and Tissue Cultures: Cultivating plant cells or tissues in vitro can produce target compounds under controlled conditions, ensuring reproducibility and eliminating variability associated with plant extracts. bibliotekanauki.plresearchgate.net

    Microbial Cell Factories: Engineering microorganisms, such as yeast or bacteria, to produce triterpenoids is a rapidly advancing field. nih.govacs.org This involves introducing the necessary biosynthetic genes into the microbes, effectively turning them into "cell factories" for the desired compound. frontiersin.org This approach offers the potential for large-scale, cost-effective, and environmentally friendly production. acs.org

    Biotransformation: Using microorganisms or isolated enzymes to modify precursor molecules into more valuable or active compounds is another viable strategy. bibliotekanauki.plresearchgate.net This can be used to synthesize derivatives of this compound with potentially enhanced properties. researchgate.net

    Computational Chemistry and In Silico Modeling for Predictive Research

    Computational chemistry and in silico modeling are powerful tools that can accelerate the pace of drug discovery and development by predicting the properties and activities of molecules before they are synthesized or tested in the lab. patsnap.comriken.jp

    Molecular Docking: This technique predicts how a molecule, such as this compound, will bind to a specific protein target. patsnap.combohrium.com By simulating the interaction between the compound and the active site of an enzyme, researchers can estimate its binding affinity and predict its inhibitory potential. bohrium.cometflin.com For example, in silico docking studies have been used to investigate the interaction of elemolic acid with the GIIA enzyme. researchgate.net

    Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. patsnap.com By analyzing a set of compounds with known activities, these models can predict the activity of new, untested molecules based on their structural features. etflin.com This can be used to guide the design of more potent derivatives of this compound.

    Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. patsnap.com This "pharmacophore" can then be used to search virtual libraries of compounds to identify new potential inhibitors.

    Virtual Screening: This involves using computational methods to screen large databases of chemical compounds to identify those that are most likely to be active against a particular target. patsnap.complos.org This can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

    By leveraging these in silico approaches, researchers can rationally design and prioritize new derivatives of this compound with improved efficacy and drug-like properties, ultimately accelerating the journey from basic research to potential therapeutic applications. mdpi.comresearchgate.neteco-vector.com

    Q & A

    Q. What analytical methods are recommended for identifying and quantifying beta-Elemolic acid in complex biological matrices?

    this compound can be isolated using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by chromatographic separation via HPLC or UPLC coupled with mass spectrometry (LC-MS/MS) for quantification. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly in distinguishing it from isomers like alpha-Elemolic acid. Ensure purity validation using high-resolution mass spectrometry (HR-MS) and compare retention times with authentic standards .

    Q. What are the primary natural sources of this compound, and how do extraction methodologies affect yield?

    this compound is reported in Portulaca oleracea and select triterpenoid-rich plants. Extraction efficiency depends on solvent polarity (e.g., ethanol vs. methanol), temperature, and duration. For instance, Soxhlet extraction with 70% ethanol at 60°C for 6 hours maximizes yield while preserving structural integrity. Ultrasonic-assisted extraction (UAE) reduces time but may require post-purification to remove co-extracted lipids .

    Q. How can researchers validate the purity of synthesized or isolated this compound?

    Purity validation requires a multi-method approach:

    • Chromatographic analysis : ≥95% purity via HPLC with UV detection at 210 nm.
    • Spectroscopic confirmation : Match 1^1H-NMR and 13^{13}C-NMR spectra to published data (e.g., δ 5.28 ppm for olefinic protons).
    • Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvents. Document all protocols in supplementary materials to enable replication .

    Advanced Research Questions

    Q. What experimental strategies address contradictions in this compound’s reported bioactivity across studies?

    Discrepancies in anti-inflammatory or lipid-modulating effects often stem from variations in:

    • Dosage regimes : In vivo studies may use 10–100 mg/kg, but pharmacokinetic differences (e.g., bioavailability) affect outcomes.
    • Model systems : Rodent vs. human cell lines (e.g., HepG2 vs. primary hepatocytes) exhibit divergent metabolic responses. Mitigate these by standardizing assays (e.g., LPS-induced inflammation models) and including positive controls (e.g., dexamethasone). Meta-analyses of existing data can identify confounding variables .

    Q. How does this compound interact with gut microbiota to modulate lipid metabolism, and what methodologies elucidate these mechanisms?

    this compound’s hypolipidemic effects involve microbiota-dependent bile acid transformation. Use germ-free vs. conventional mouse models to isolate microbial contributions. Metagenomic sequencing (16S rRNA) and metabolomic profiling (GC-MS) of fecal samples can identify key bacterial taxa (e.g., Bacteroides) and metabolites (e.g., secondary bile acids). Pair these with hepatic gene expression analysis (RNA-seq) of lipid-regulating genes (e.g., SREBP-1c) .

    Q. What in silico approaches predict this compound’s molecular targets, and how are these validated experimentally?

    Computational methods include:

    • Molecular docking : Use AutoDock Vina to screen against targets like PPAR-γ or NF-κB.
    • Pharmacophore modeling : Identify essential functional groups (e.g., carboxyl moiety) for binding. Validate predictions via surface plasmon resonance (SPR) for binding affinity and siRNA knockdown of putative targets in cell-based assays. Cross-reference with transcriptomic datasets (e.g., GEO) to confirm pathway involvement .

    Q. What challenges arise in stabilizing this compound for in vivo delivery, and how are they addressed?

    this compound’s poor aqueous solubility limits bioavailability. Strategies include:

    • Nanoformulation : Encapsulation in PLGA nanoparticles (100–200 nm) improves circulation time.
    • Prodrug synthesis : Esterification of carboxyl groups enhances permeability. Characterize stability via accelerated degradation studies (40°C/75% RH) and monitor plasma concentrations using LC-MS/MS .

    Methodological Considerations

    • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like MetaboLights or ChEMBL .
    • Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in observed bioactivities, emphasizing dose-response relationships and temporal consistency .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.